5-Carboxy-6-hydroxymethyl Dehydro Felodipine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

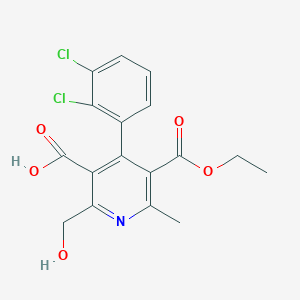

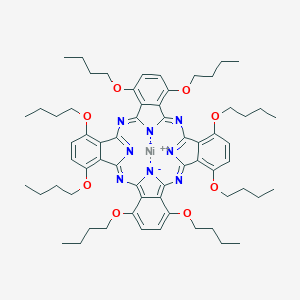

5-Carboxy-6-hydroxymethyl Dehydro Felodipine is a metabolite of Felodipine . Felodipine is a calcium channel blocker .

Molecular Structure Analysis

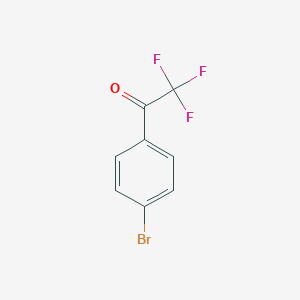

The molecular formula of this compound is C17H15Cl2NO5. It contains a total of 41 bonds; 26 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 ester (aromatic), 2 hydroxyl groups, 1 primary alcohol, and 1 Pyridine .Physical And Chemical Properties Analysis

The molecular weight of this compound is 384.2 g/mol. It contains a total of 40 atoms; 15 Hydrogen atoms, 17 Carbon atoms, 1 Nitrogen atom, 5 Oxygen atoms, and 2 Chlorine atoms .Aplicaciones Científicas De Investigación

Calcium Channel Antagonist Activity

5-Carboxy-6-hydroxymethyl Dehydro Felodipine has been explored for its calcium channel antagonist activity. A study investigated the synthesis and biological evaluation of a felodipine coupled redox chemical delivery system. This system showed moderate calcium channel antagonist activity and provided protection against seizures in mice, although it had moderate anticonvulsant activity (Yiu & Knaus, 1996).

Effects on Serotonin Biochemistry and Function

Research has also examined the effects of felodipine on serotonin (5‐HT) biochemistry and function in rats and mice. Felodipine was found to interact with serotonin, influencing behavior and serotonin synthesis in the brain. These findings suggest a complex interplay between Ca2+ antagonists and serotonin function in rodents (Green et al., 1990).

Formulation and Drug Delivery

Studies on felodipine have also focused on drug formulation and delivery. One study aimed to create controlled-release tablets for poorly-soluble felodipine. Using spray chilling, felodipine was incorporated into solid dispersion microparticles, which showed promising dissolution patterns (Savolainen et al., 2003).

Interaction with Calmodulin

Felodipine has been shown to interact with calmodulin, a calcium-binding protein. This interaction indicates a potential mechanism of action for felodipine in vascular smooth muscle beyond just blocking Ca2+ influx (Boström et al., 1981).

Metabolism and Biotransformation

Research has also focused on the biotransformation of felodipine in liver microsomes from various species. This study identified ten metabolites of felodipine, providing insights into its metabolism and suggesting potential pathways for drug interaction and optimization (Bäärnhielm et al., 1986).

Nanosuspension Formulation

A study on the nanosuspension formulation of felodipine aimed to improve its solubility and pharmacological effect. This approach enhanced the dissolution rate and skin permeation of felodipine, demonstrating a potential method for increasing the bioavailability of poorly soluble drugs (Nayak et al., 2015).

Mecanismo De Acción

While the specific mechanism of action for 5-Carboxy-6-hydroxymethyl Dehydro Felodipine is not mentioned, Felodipine, the parent compound, acts primarily on vascular smooth muscle cells by stabilizing voltage-gated L-type calcium channels in their inactive conformation. By inhibiting the influx of calcium in smooth muscle cells, Felodipine prevents calcium-dependent myocyte contraction and vasoconstriction .

Safety and Hazards

Propiedades

IUPAC Name |

4-(2,3-dichlorophenyl)-5-ethoxycarbonyl-2-(hydroxymethyl)-6-methylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2NO5/c1-3-25-17(24)12-8(2)20-11(7-21)14(16(22)23)13(12)9-5-4-6-10(18)15(9)19/h4-6,21H,3,7H2,1-2H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUUOWPFADBOBKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C(=C1C2=C(C(=CC=C2)Cl)Cl)C(=O)O)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20434727 |

Source

|

| Record name | AGN-PC-0MXU09 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96558-29-1 |

Source

|

| Record name | AGN-PC-0MXU09 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3AR,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B124026.png)

![2-Azetidinone, 3-[(1S)-1,2-dihydroxyethyl]-1-(4-fluorophenyl)-4-[4-(phenylmethoxy)phenyl]-, (3S,4S)-](/img/structure/B124048.png)

![[2-(3-Acetyloxy-4-methoxyphenyl)-7-hydroxy-4-oxo-2,3-dihydrochromen-5-yl] acetate](/img/structure/B124058.png)